3-(1,3,4-Oxadiazol-2-yl)propan-1-amine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-(1,3,4-Oxadiazol-2-yl)propan-1-amine is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
This compound interacts with acetylcholinesterase by binding to the crucial amino acids present at the catalytic active site and peripheral anionic site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and leading to an increased concentration of this neurotransmitter.
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic neurotransmission pathway . The increased concentration of acetylcholine enhances the transmission of signals across synapses, affecting various physiological processes controlled by the cholinergic system. This includes memory and learning processes, making this compound potentially useful in the treatment of neurodegenerative disorders like Alzheimer’s disease .
Result of Action
The result of the action of this compound is an enhanced cholinergic transmission due to the increased concentration of acetylcholine . This can lead to improved cognitive function, particularly in individuals with impaired cholinergic transmission, such as those with Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
3-(1,3,4-Oxadiazol-2-yl)propan-1-amine has been evaluated as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. The compound interacts with crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase .
Cellular Effects
Given its role as an acetylcholinesterase inhibitor, it may influence cell function by altering acetylcholine levels, which could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with acetylcholinesterase. It binds to the enzyme’s active site, inhibiting its activity and leading to an increase in acetylcholine levels . This can affect various cellular processes, including neurotransmission.
Metabolic Pathways
Given its role as an acetylcholinesterase inhibitor, it may be involved in cholinergic signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,4-Oxadiazol-2-yl)propan-1-amine typically involves the reaction of hydrazide derivatives with carbon disulfide, followed by alkylation of the thiol group using different alkyl halides such as methyl iodide, allyl bromide, propargyl chloride, and benzyl chloride . Another method involves the dehydration of acylsemicarbazide under stringent conditions . These methods provide moderate to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3,4-Oxadiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as sodium borohydride, and alkylating agents like alkyl halides .
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
3-(1,3,4-Oxadiazol-2-yl)propan-1-amine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1,3,4-Oxadiazol-2-yl)propan-1-amine include:
1,3,4-Thiadiazole-containing drugs: Cefazolin, Nefazodone, Megazol, Methazolamide, Acetazolamide, Sulphamethizole, Azetepa.
1,3,4-Oxadiazole-containing drugs: Furamizole, Nesapidil, Raltegravir, Tiodazosin, Zibotentan.
Properties
IUPAC Name |
3-(1,3,4-oxadiazol-2-yl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-3-1-2-5-8-7-4-9-5/h4H,1-3,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFKIILHZJVCFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082469-12-2 | |
Record name | 3-(1,3,4-oxadiazol-2-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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